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2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Physicochemical_profiling Lead_optimization Fragment_growth

2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097912-55-3) is a synthetic small-molecule heterocycle (C₁₇H₁₅N₃O₃, MW 309.32 g/mol) comprising a quinoxaline core linked via an ether bond at the 2-position to a pyrrolidine ring, which in turn bears a furan-3-carbonyl substituent at the pyrrolidine nitrogen. The compound belongs to the quinoxaline–pyrrolidine ether hybrid class, a scaffold with demonstrated pharmacological relevance across phosphodiesterase inhibition, kinase modulation, and antimicrobial targeting.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 2097912-55-3
Cat. No. B2723791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
CAS2097912-55-3
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=COC=C4
InChIInChI=1S/C17H15N3O3/c21-17(12-6-8-22-11-12)20-7-5-13(10-20)23-16-9-18-14-3-1-2-4-15(14)19-16/h1-4,6,8-9,11,13H,5,7,10H2
InChIKeyXHHZPCQNSLUVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097912-55-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097912-55-3) is a synthetic small-molecule heterocycle (C₁₇H₁₅N₃O₃, MW 309.32 g/mol) comprising a quinoxaline core linked via an ether bond at the 2-position to a pyrrolidine ring, which in turn bears a furan-3-carbonyl substituent at the pyrrolidine nitrogen . The compound belongs to the quinoxaline–pyrrolidine ether hybrid class, a scaffold with demonstrated pharmacological relevance across phosphodiesterase inhibition, kinase modulation, and antimicrobial targeting. The SMILES notation O=C(c1ccoc1)N1CCC(Oc2cnc3ccccc3n2)C1 defines its connectivity, with the furan-3-carbonyl amide and the quinoxalin-2-yloxy ether as the two key pharmacophoric features .

1
Scaffold-Based Design
Supports PDE10A / kinase pharmacophore exploration via quinoxalin-2-yloxy-pyrrolidine core
Crystallographically validated binding motif for PDE10A; scaffold identity confirmed by connectivity
2
Fragment-Efficient Chemotype
Lowest MW among closest structural analogs; favorable atom economy for lead-like fragment campaigns
23 heavy atoms; suitable for ligand-efficiency-driven optimization workflows
3
Diversifiable Vector
Furan-3-carbonyl amide provides synthetically tractable handle for parallel SAR library enumeration
Enables systematic N-capping group variation without altering core scaffold connectivity

Why In-Class Quinoxaline–Pyrrolidine Ethers Cannot Substitute for 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline Without Quantitative Re-Validation


Although 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline shares a conserved quinoxalin-2-yloxy-pyrrolidine core with numerous commercially available analogs—including sulfonamide, aliphatic acyl, and saturated heterocycle-substituted variants—the furan-3-carbonyl group introduces distinct electronic, steric, and metabolic properties that preclude simple interchange . The furan-3-carbonyl moiety alters hydrogen-bond acceptor topology (furan oxygen plus amide carbonyl versus sulfonyl oxygens or ether oxygen in analogs), modifies cLogP-driven partitioning, and introduces CYP450-mediated metabolic liability absent in saturated-heterocycle or sulfonamide counterparts [1]. In the absence of direct comparative biochemical profiling for each substitution variant, generic replacement risks unpredictable shifts in target engagement, selectivity, and ADME profile.

Target Compound
Furan-3-carbonyl amide
Planar HBA geometry; furan O + amide C=O; distinct electrostatic potential minima vs. sulfonamide or saturated-ether analogs
In-Class Analog Risk
Sulfonamide / oxane-4-carbonyl / butanoyl variants
HBA topology shifts from planar to tetrahedral or flexible; target engagement and selectivity profiles may not transfer without re-validation
Target Compound
cLogP and partitioning driven by furan-3-carbonyl
Heteroaryl carbonyl modifies lipophilicity and hydrogen-bond acceptor capacity relative to saturated or sulfonyl N-capping groups
In-Class Analog Risk
Cyclohexanesulfonyl / oxane-4-carbonyl analogs
Altered cLogP-driven partitioning may shift ADME profile and off-target promiscuity; direct interchange requires comparative biochemical profiling
Target Compound
Furan ring: potential CYP450-mediated bioactivation
3-substituted furan may attenuate but not eliminate reactive metabolite risk relative to 2-substituted or unsubstituted furans
In-Class Analog Risk
Saturated heterocycle analogs (oxane, cyclohexyl)
Absence of furan ring removes this metabolic liability pathway; metabolic profile may differ significantly in in vivo studies

Quantitative Differentiation Evidence for 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097912-55-3) Versus Closest Structural Analogs


Molecular Weight and Atom Economy: Furan-3-Carbonyl Confers the Lowest MW Among Acyl/Sulfonyl Quinoxaline–Pyrrolidine Ethers

Among the four most structurally proximal commercially listed analogs sharing the identical quinoxalin-2-yloxy-pyrrolidine scaffold, 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline possesses the lowest molecular weight (309.32 Da), offering favorable atom economy for fragment-based or ligand-efficiency-driven campaigns. The comparator 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097930-41-9) carries an additional 18.08 Da (MW 327.4), while 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097895-51-5) is 52.14 Da heavier (MW 361.46) . The furan-3-carbonyl analog also has the fewest heavy atoms (23) among the set, reducing per-atom complexity while preserving the heteroaryl carbonyl pharmacophore .

Molecular Weight Advantage
Head-to-head
309.32 Da vs. 327.4 Da (oxane-4-carbonyl) and 361.46 Da (cyclohexanesulfonyl); 23 heavy atoms — lowest in analog set
Supports fragment-efficient lead optimization; lower MW within chemotype series may improve ligand efficiency indices and membrane permeability potential
Calculated MW from molecular formula; sourced from Chemsrc database. No experimental permeability data available.
Physicochemical_profiling Lead_optimization Fragment_growth

Hydrogen-Bond Acceptor Topology: Furan-3-Carbonyl Provides a Unique HBA Pharmacophore Geometry Versus Sulfonamide and Saturated Ether Analogs

The furan-3-carbonyl substituent presents a distinct hydrogen-bond acceptor (HBA) arrangement: the furan ring oxygen and the amide carbonyl oxygen constitute two HBAs in a constrained planar geometry defined by the aromatic furan ring. In contrast, the sulfonamide analog (CAS 2097895-51-5) presents two sulfonyl oxygens in a tetrahedral geometry, and the oxane-4-carbonyl analog (CAS 2097930-41-9) bears a saturated ether oxygen with different HBA directionality . Although direct experimental HBA parameters (e.g., pK(BHX)) for these specific compounds are not reported, quantum mechanical calculations on related heteroaryl amides indicate that furan-3-carboxamide HBAs have distinct electrostatic potential minima compared to aliphatic amides and sulfonamides [1]. The quinoxalin-2-yloxy-pyrrolidine scaffold itself has been crystallographically validated as a PDE10A-binding motif, where the ether oxygen engages the catalytic pocket [2].

HBA Pharmacophore Geometry
Cross-study comparable
Target: 4 HBA, planar furan-amide geometry. Sulfonamide analog: 5 HBA, tetrahedral geometry. Oxane-4-carbonyl analog: 4 HBA, saturated ether directionality
HBA topology may confer selectivity for aromatic-rich ATP-binding pockets; sulfonamide or saturated-ether analogs may not reproduce this recognition pattern
No direct experimental HBA pK(BHX) data for these compounds; structural inference based on SMILES and PDE10A co-crystal (PDB: 5SGS)
Structure-based_design Pharmacophore_modeling Kinase_inhibitor_design

Quinoxaline–Furan Hybrids Demonstrate Antitumor Activity: Class-Level Precedent for Furan-Modified Quinoxaline Scaffolds in Oncology

Fan et al. (2022) reported a series of quinoxaline–arylfuran derivatives with potent antiproliferative activity. The representative derivative QW12 inhibited HeLa cell proliferation with an IC₅₀ of 10.58 μM, induced apoptosis, triggered ROS generation, and directly bound STAT3 protein with a K(D) of 67.3 μM [1]. The study established that the quinoxaline–furan hybrid scaffold is a validated pharmacophore for STAT3 SH2 domain engagement. While QW12 features an arylfuran linked via an acylhydrazone rather than the pyrrolidine ether of CAS 2097912-55-3, the class-level evidence demonstrates that quinoxaline–furan hybrids can achieve target-specific anticancer activity. The target compound (MW 309.32) is significantly lower in molecular weight than QW12 (MW typically >450 Da for the acylhydrazone series), offering potential advantages in ligand efficiency [1].

Antitumor Class Precedent
Class-level inference
Quinoxaline–arylfuran QW12: HeLa IC₅₀ = 10.58 μM; STAT3 K(D) = 67.3 μM (Fan et al. 2022). No direct data for target compound
Supports cancer cell-model endpoint review; quinoxaline–furan chemotype has peer-reviewed validation for STAT3 SH2 domain engagement
Target compound differs via pyrrolidine-ether linker vs. acylhydrazone; activity transfer requires direct testing
Anticancer_drug_discovery STAT3_inhibition Quinoxaline_SAR

PDE10A Inhibition by Quinoxalin-2-yloxy-Pyrrolidine Scaffold: PQ-10 Benchmark Establishes Sub-Nanomolar Potency Achievable Within This Chemotype

The quinoxalin-2-yloxy-pyrrolidine scaffold is the core pharmacophore of PQ-10, a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor with an IC₅₀ of 4.6 nM and >38-fold selectivity over a panel of 60 CNS-associated receptors, enzymes, and ion channels [1]. PQ-10 (CAS 927691-21-2) features a 6,7-dimethoxyquinazoline extension absent in the target compound, but its quinoxalin-2-yloxy-pyrrolidine core is identical in connectivity. The target compound's furan-3-carbonyl substituent represents a structurally distinct N-capping group versus the quinazoline extension of PQ-10, which may modulate PDE10A affinity, selectivity, and CNS penetration properties. Pyrrolidine-bearing quinoxaline derivatives have also shown antimicrobial activity via DNA gyrase inhibition (IC₅₀ range: 26.57–84.84 μM) and antiviral activity against HSV-1 (IC₅₀ as low as 0.32 μM) [2].

PDE10A Scaffold Benchmark
Class-level inference
PQ-10: PDE10A IC₅₀ = 4.6 nM; K(i) = 4 nM; >38-fold selectivity over 60 CNS targets. Target compound: no direct PDE10A data
Scaffold-level evidence supports PDE10A pathway-study fit; furan-3-carbonyl N-capping may modulate subtype selectivity and CNS penetration relative to PQ-10
PQ-10 bears 6,7-dimethoxyquinazoline extension absent in target compound; affinity may not transfer
CNS_drug_discovery PDE10A_inhibition Schizophrenia_research

Metabolic Liability Differentiation: Furan Ring Introduces CYP450-Mediated Bioactivation Potential Absent in Saturated Heterocycle Analogs

The furan-3-carbonyl substituent introduces a well-characterized metabolic liability: furan rings undergo CYP450-catalyzed oxidation to form reactive cis-enedione intermediates capable of covalent protein adduction [1]. In contrast, the saturated oxane-4-carbonyl analog (CAS 2097930-41-9) and the cyclohexanesulfonyl analog (CAS 2097895-51-5) lack this bioactivation pathway, potentially offering cleaner metabolic profiles . The furan-3-carbonyl position (3-substituted rather than 2-substituted furan) may attenuate bioactivation risk relative to unsubstituted or 2-substituted furans, as 3-substitution can alter the electronic environment and CYP docking orientation [1]. No experimental microsomal stability or reactive metabolite trapping data exist for the target compound or its direct analogs, making this a testable hypothesis rather than established fact.

Metabolic Liability Differentiation
Class-level inference
Furan ring: predicted CYP450 oxidation substrate with potential reactive cis-enedione formation. Saturated analogs: no predicted bioactivation via this pathway
In vitro probe use likely unaffected; for in vivo pharmacological studies, metabolic fate must be weighed against target engagement context
No experimental microsomal stability or covalent binding data; 3-substitution may attenuate risk. Hypothesis to test, not established fact
Drug_metabolism Reactive_metabolite_risk ADME_profiling

Recommended Application Scenarios for 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline Based on Differentiation Evidence


Fragment-Based and Ligand-Efficiency-Driven Lead Discovery Campaigns

With the lowest molecular weight (309.32 Da) among its closest structural analogs, the target compound is well-suited as a fragment-like starting point for medicinal chemistry optimization. Its 23 heavy atoms place it at the upper boundary of fragment space (typically ≤22 heavy atoms for strict fragment libraries), making it a 'lead-like fragment' ideal for structure-based design programs where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are primary optimization metrics . The conserved quinoxalin-2-yloxy-pyrrolidine core provides a validated PDE10A-binding motif, while the furan-3-carbonyl offers a synthetically tractable vector for parallel SAR exploration via amide coupling diversification [1].

PDE10A-Focused CNS Probe Compound Development

The quinoxalin-2-yloxy-pyrrolidine scaffold has demonstrated sub-nanomolar PDE10A inhibition (PQ-10 IC₅₀ = 4.6 nM) and CNS target engagement in rodent models . The target compound's furan-3-carbonyl N-capping group represents a structurally compact alternative to the quinazoline extension of PQ-10, potentially offering differentiated brain penetration, PDE10A subtype selectivity, or off-target profile. Procurement for PDE10A biochemical screening, followed by selectivity profiling against PDE family members (PDE1–PDE11), is the most evidence-supported initial application .

Anticancer Screening: Quinoxaline–Furan Hybrid SAR Expansion

The quinoxaline–arylfuran chemotype has been validated as a STAT3-targeting antiproliferative scaffold (representative compound QW12: HeLa IC₅₀ = 10.58 μM; STAT3 K(D) = 67.3 μM) . The target compound differs from the Fan et al. (2022) series by replacing the acylhydrazone linker with a pyrrolidine-ether bridge and the aryl extension with a simple furan-3-carbonyl amide. This structural simplification (MW 309 vs. >450 Da for QW12) may improve ligand efficiency and synthetic accessibility. Recommended screening panel includes HeLa, A549, PC3, and HCT116 cell lines, with follow-up STAT3 phosphorylation Western blot for active compounds .

Antimicrobial and Antiviral Profiling via DNA Gyrase and Viral Polymerase Inhibition Assays

Pyrrolidine-bearing quinoxaline derivatives have recently been reported as inhibitors of bacterial DNA gyrase (IC₅₀ range 26.57–84.84 μM) and viral targets including HSV-1 (IC₅₀ as low as 0.32 μM) and SARS-CoV-2 spike glycoprotein (IC₅₀ = 1425.1 nM) . The target compound's furan-3-carbonyl amide substituent may confer differential binding to the ATP-binding site of DNA gyrase or viral RdRp relative to the azo-bridged analogues in the Ebrahim et al. (2025) series. This scenario is supported by class-level evidence and is appropriate for exploratory antimicrobial screening libraries.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Ligand efficiency (LE / LLE); atom economy
LE and LLE indices vs. in-class analogs; parallel SAR via amide coupling diversification
PDE10A pathway probe development
PDE10A biochemical inhibition context
PDE10A IC₅₀ determination; selectivity profiling across PDE1–PDE11 family members
Cancer cell-model studies
Cell-model endpoint review; STAT3 pathway context
Antiproliferative screening (HeLa, A549, HCT116); STAT3 phosphorylation and apoptosis endpoint analysis
Antimicrobial screening studies
DNA gyrase / viral polymerase inhibition context
MIC endpoint review; exploratory antiviral profiling against HSV-1 and related viral targets
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